Homocysteine thiolactone

Description

Molecular Structure and Formula

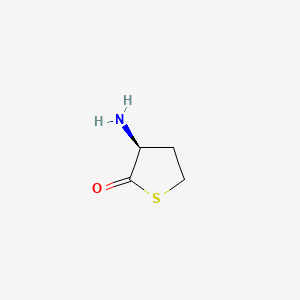

Homocysteine thiolactone is an organosulfur compound with the molecular formula H₂NCHC(O)SCH₂CH₂, representing the thiolactone form of homocysteine through intramolecular thioester bond formation. The compound exists as a five-membered heterocyclic ring structure containing sulfur, where the thiol group of homocysteine has undergone cyclization with the carboxyl group to form an intramolecular thioester linkage.

The systematic molecular formula for this compound is C₄H₇NOS, with a molecular weight of 117.17 g/mol. The structure can be described as 3-aminothiolan-2-one, featuring a thiophene ring system with an amino group at the 3-position and a carbonyl group at the 2-position. This cyclic arrangement preserves the energy of the original anhydride bond from the homocysteinyl adenylate precursor in an intramolecular thioester bond, making the compound chemically reactive.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇NOS | |

| Molecular Weight | 117.17 g/mol | |

| Structural Type | Thiolactone (cyclic thioester) | |

| Ring System | Five-membered heterocycle |

The formation of this compound occurs through the error-editing reaction of methionyl-transfer ribonucleic acid synthetase, which prevents the translational incorporation of homocysteine into proteins. This enzymatic process involves the initial activation of homocysteine with adenosine triphosphate to form homocysteinyl adenylate, followed by intramolecular nucleophilic attack of the thiol group on the activated carboxyl carbon to yield the thiolactone product.

Physicochemical Properties

The physicochemical properties of this compound demonstrate its unique characteristics as both a polar and reactive compound. Solubility studies reveal that the compound exhibits excellent water solubility, with reported values of 740 grams per liter in aqueous solution. The compound also shows good solubility in polar organic solvents, including dimethyl sulfoxide and methanol.

Thermal analysis indicates that this compound has a melting point of approximately 204°C with decomposition for the racemic mixture, while the pure L-enantiomer exhibits a melting point of 185°C. These thermal properties reflect the stability of the thiolactone ring system under normal conditions while indicating thermal decomposition at elevated temperatures.

Comprehensive solubility investigations across nine different solvents have revealed temperature-dependent behavior, with solubility increasing consistently with temperature elevation from 283.15 to 323.15 Kelvin. The solubility enhancement was particularly pronounced in acetonitrile, showing a seven-fold increase across this temperature range. Polarity emerged as a critical factor influencing solubility behavior, with polar solvents generally providing better dissolution characteristics than nonpolar alternatives.

| Solvent | Solubility Characteristics | Temperature Dependence |

|---|---|---|

| Water | 740 g/L at room temperature | Positive correlation |

| Methanol | High solubility | Positive correlation |

| Acetonitrile | 7-fold increase (283-323K) | Strong positive correlation |

| Dimethyl sulfoxide | High solubility | Not specified |

The compound's chemical reactivity stems from the strained five-membered thiolactone ring and the electrophilic nature of the carbonyl carbon. This reactivity enables this compound to undergo nucleophilic acylation reactions with amino groups, particularly lysine residues in proteins, leading to post-translational modifications.

Stereochemical Considerations

This compound exhibits stereochemical complexity due to the presence of a chiral center at the carbon bearing the amino group. The compound exists in two enantiomeric forms: L-homocysteine thiolactone and D-homocysteine thiolactone, each with distinct three-dimensional arrangements and potentially different biological activities.

L-homocysteine thiolactone, designated as (3S)-3-aminothiolan-2-one, represents the naturally occurring enantiomer derived from L-homocysteine metabolism. This form has the Chemical Abstracts Service registry number 2338-04-7 and corresponds to the stereochemical configuration found in biological systems. The L-form maintains the natural stereochemistry of amino acids commonly encountered in protein synthesis and metabolic pathways.

D-homocysteine thiolactone, classified as (3R)-3-aminothiolan-2-one, represents the non-natural enantiomer with Chemical Abstracts Service number 130548-06-0. While less prevalent in biological systems, this enantiomer serves important roles in synthetic chemistry and comparative studies examining stereochemical effects on biological activity.

| Enantiomer | IUPAC Name | CAS Number | Stereochemical Designation |

|---|---|---|---|

| L-form | (3S)-3-aminothiolan-2-one | 2338-04-7 | Natural configuration |

| D-form | (3R)-3-aminothiolan-2-one | 130548-06-0 | Non-natural configuration |

| Racemic | (±)-3-aminothiolan-2-one | 3622-59-1 | Equal mixture |

Properties

IUPAC Name |

(3S)-3-aminothiolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWQWJKWBHZMDT-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-04-7 | |

| Record name | L-Homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Thiophenone, 3-aminodihydro-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Acid-Catalyzed Cyclization of Homocysteine Precursors

The most prevalent chemical route to HCT involves cyclization of homocysteine or its derivatives under acidic conditions. DL-Methionine, a commercially available precursor, is converted to DL-homocystine via sulfuric acid treatment. In a continuous production method, DL-methionine is reacted with 15–18 mol/L sulfuric acid in a liquid-phase microchannel reactor, achieving rapid and efficient conversion to DL-homocystine. Subsequent electrochemical reduction in a hydrochloric acid system yields DL-homocysteine hydrochloride, which undergoes dehydration and condensation to form DL-homocysteine thiolactone hydrochloride. This method achieves high purity (>98%) and yield (85–90%) by leveraging microchannel reactors for enhanced heat and mass transfer.

Electrochemical Reduction and Cyclization

A critical step in the continuous production process involves electrolytic reduction of homocystine to homocysteine. In a plate-and-frame electrolytic cell, homocystine is reduced at the cathode in a hydrochloric acid medium, generating homocysteine hydrochloride. The catholyte is then circulated through a liquid-phase microchannel reactor, where cyclization occurs under controlled temperature (50–60°C) and pressure, yielding HCT hydrochloride. This approach minimizes byproducts such as methionine and cysteine, which are common in batch processes.

Enzymatic Biosynthesis

Methionyl-tRNA Synthetase-Mediated Synthesis

In human cells, HCT is synthesized endogenously via an error-editing reaction catalyzed by methionyl-tRNA synthetase (MetRS). This enzyme prevents translational misincorporation of homocysteine into proteins by converting it to HCT. The reaction occurs in all human cell types, with synthesis rates proportional to intracellular homocysteine concentrations. For example, human umbilical vein endothelial cells (HUVECs) incubated with 5 μM methionine convert 4% of metabolized methionine to HCT within 20 hours. Folic acid supplementation reduces HCT synthesis by lowering homocysteine levels and enhancing its remethylation to methionine.

Table 1: Factors Influencing Enzymatic HCT Synthesis in HUVECs

Resolution of Racemic this compound

Diastereomeric Salt Formation with Chiral Acids

Racemic HCT hydrochloride can be resolved into enantiomerically pure forms using chiral organic acids. In one patented method, racemic HCT is dissolved in methanol and treated with enantiomerically pure ditoluoyltartaric acid or mandelic acid. The less soluble diastereomeric salt precipitates, while the more soluble enantiomer remains in the mother liquor. For instance, ditoluoyltartaric acid achieves 70–80% yields of L-HCT hydrochloride after filtration and recrystallization.

Racemization and Recycling of Unwanted Enantiomers

To improve efficiency, the mother liquor containing the unresolved enantiomer is treated with aromatic aldehydes (e.g., salicylaldehyde) under heating, inducing racemization. The resulting racemic HCT hydrochloride is precipitated, isolated, and subjected to repeated resolution cycles. This approach increases overall yield to >90% and is compatible with industrial-scale production.

Table 2: Comparison of HCT Resolution Methods

| Resolving Agent | Solvent | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Ditoluoyltartaric acid | Methanol | 70–80 | >99 | |

| Mandelic acid | Acetone | 65–75 | 98 |

Industrial-Scale Production Techniques

Continuous-Flow Microchannel Reactors

Modern continuous-flow systems outperform batch reactors in HCT synthesis. For example, microchannel reactors enable rapid mixing and precise temperature control, reducing reaction times from hours to minutes. In the synthesis of DL-homocysteine thiolactone hydrochloride, microchannel reactors achieve 95% conversion of DL-methionine in <30 minutes, compared to 6–8 hours in batch systems.

Analytical and Quality Control Methods

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the gold standard for HCT purity analysis. Patented methods specify a purity threshold of ≥98% for pharmaceutical-grade HCT, with impurities such as homocysteine and methionine limited to <0.5%.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic HCT bands, including the thiolactone carbonyl stretch at 1,750 cm⁻¹ and S–C vibration at 690 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy confirms enantiomeric purity, with L-HCT displaying distinct chemical shifts for the α-proton (δ = 4.3 ppm) and β-protons (δ = 2.9–3.1 ppm) .

Chemical Reactions Analysis

Types of Reactions: L-homocysteine thiolactone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in reactions involving L-homocysteine thiolactone include hydriodic acid, metallic sodium, and dry ammonia . The conditions for these reactions typically involve high temperatures and controlled environments to ensure the desired product formation.

Major Products Formed: The major products formed from reactions involving L-homocysteine thiolactone include homocysteinylated proteins and various derivatives of homocysteine .

Scientific Research Applications

Cancer Research

Homocysteine Thiolactone in Drug Delivery Systems

This compound has been utilized to develop novel drug delivery systems, particularly for anticancer therapies. A study demonstrated the synthesis of a tamoxifen-homocysteine thiolactone conjugate that was used to create multifunctionalized human serum albumin (HSA) for targeted drug delivery. The conjugate exhibited significant cytotoxic effects on various cancer cell lines, including glioblastoma multiforme and breast cancer cells, highlighting its potential as a theranostic agent for cancer treatment .

Table 1: Effects of Tamoxifen-Homocysteine Thiolactone Conjugate on Cancer Cell Lines

| Cell Line | Cytotoxicity Observed | Mechanism of Action |

|---|---|---|

| T98G (Glioblastoma) | Significant | Inhibition of proliferation |

| MCF-7 (Breast Cancer) | Dose-dependent | Targeted delivery via albumin conjugation |

Cardiovascular Health

Role in Vascular Damage and Homocysteinylation

This compound is implicated in vascular damage through a process known as protein homocysteinylation. Elevated levels of homocysteine can lead to increased conversion to thiolactone, which modifies proteins and potentially contributes to endothelial dysfunction. Research indicates that higher concentrations of this compound correlate with increased protein homocysteinylation, suggesting a mechanism for homocysteine-induced vascular damage .

Table 2: Relationship Between this compound Levels and Vascular Health

| Parameter | Correlation with this compound |

|---|---|

| Protein Homocysteinylation | Positive |

| Endothelial Dysfunction | Positive |

| Folic Acid Levels | Inverse |

Neurodegenerative Diseases

Impact on Alzheimer’s Disease

Recent studies have suggested that this compound may play a role in neurodegeneration associated with Alzheimer's disease. Evidence indicates that this compound can inhibit neuronal functions by affecting critical enzymes such as Na+/K+-ATPase, which may contribute to neurotoxicity . Furthermore, the accumulation of this compound has been linked to increased amyloid-beta levels in the brain, a hallmark of Alzheimer's pathology .

Table 3: Effects of this compound on Neurodegenerative Processes

| Neurodegenerative Marker | Effect of this compound |

|---|---|

| Amyloid-beta Accumulation | Increased |

| Na+/K+-ATPase Activity | Inhibition |

| Seizure Incidence | Elevated |

Prognostic Value in Disease Outcomes

This compound as a Biomarker

This compound has been identified as a novel determinant in assessing the risk of adverse outcomes in coronary artery disease (CAD). Studies have shown that plasma levels of this compound correlate with fibrin clot structure and function, providing insights into its prognostic value . This relationship suggests that monitoring this compound levels could enhance risk stratification in patients with CAD.

Table 4: Prognostic Indicators Associated with this compound Levels

| Indicator | Correlation with this compound |

|---|---|

| Fibrin Clot Structure | Negative Correlation |

| Adverse CAD Outcomes | Positive Correlation |

Mechanism of Action

L-homocysteine thiolactone exerts its effects through the homocysteinylation of protein lysine residues. This process involves the formation of isopeptide bonds, leading to protein damage via a thiyl radical mechanism . The compound targets various proteins, including α-synuclein and DJ-1, contributing to neurotoxicity and neurodegeneration .

Comparison with Similar Compounds

Research Findings and Clinical Implications

- Cardiovascular Risk : Urinary HTL levels correlate with acute myocardial infarction risk (HR = 1.8, p < 0.01) in coronary artery disease patients, independent of Hcy levels .

- Neurodegeneration: PON1 knockout mice exhibit 3-fold higher brain HTL levels and accelerated Aβ plaque formation, linking HTL detoxification failure to Alzheimer’s disease .

- Therapeutic Targets : HTL-hydrolyzing enzymes (e.g., PON1) are emerging therapeutic targets, unlike Hcy-lowering B-vitamin therapies .

Biological Activity

Homocysteine thiolactone (HTL) is a cyclic thioester derived from the amino acid homocysteine (Hcy). Its biological activity is significant due to its role in various metabolic processes and its association with several health conditions, particularly cardiovascular and neurodegenerative diseases. This article delves into the biological activity of HTL, its mechanisms of action, and relevant research findings.

Formation and Metabolism of this compound

HTL is produced through the mischarging of tRNA by certain aminoacyl-tRNA synthetases, leading to the formation of Hcy-thiolactone as a byproduct. This process occurs in all cell types and highlights the importance of detoxifying HTL to maintain cellular integrity. The primary enzyme responsible for hydrolyzing HTL back to Hcy is human serum thiolactonase, which is a component of high-density lipoprotein (HDL) and requires calcium for its activity .

Biological Activity and Mechanisms

HTL exhibits several biological activities that can be detrimental to health:

- Protein Modification : HTL can modify proteins through a process known as homocysteinylation, which alters protein structure and function. This modification can lead to protein damage and has been implicated in the development of atherosclerosis .

- Neurotoxicity : Research indicates that HTL can inhibit Na+/K+-ATPase activity in neuronal tissues, contributing to neurotoxic effects. This inhibition may play a role in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease .

- Cardiovascular Implications : Elevated levels of HTL are associated with hyperhomocysteinemia (HHcy), a condition linked to increased cardiovascular risk. The relationship between HTL and cardiovascular diseases underscores the need for understanding its biological activity in disease contexts .

Research Findings

Recent studies have provided insights into the biological implications of HTL:

- Enzymatic Activity : A study identified human carboxylesterase 1 (hCES1) as a key enzyme with high catalytic activity against HTL, suggesting potential protective mechanisms against HTL-associated toxicity. Genetic variations in hCES1 may influence susceptibility to cardiovascular and neurodegenerative diseases linked to HTL .

- Neurotoxic Studies : In animal models, HTL has been shown to exacerbate seizure activity and neurodegeneration, indicating its significant role in central nervous system health. The ablation of specific genes related to HTL metabolism resulted in increased seizure incidence, highlighting the importance of metabolic pathways involving HTL .

- Protein Interactions : The interaction between HTL and proteins has been studied extensively. For instance, it has been shown that HTL can interact with the epsilon-amino groups of lysine residues within proteins, leading to functional changes that may contribute to disease pathology .

Case Studies

Several case studies have illustrated the clinical relevance of HTL:

- Cardiovascular Disease : Patients with coronary artery disease often exhibit elevated plasma levels of HTL, prompting investigations into its role as a biomarker for cardiovascular risk assessment .

- Neurodegenerative Disorders : In Alzheimer’s disease patients, elevated levels of HTL have been correlated with increased neuroinflammation and cognitive decline, suggesting that targeting HTL metabolism could be a therapeutic strategy .

Data Tables

| Aspect | Details |

|---|---|

| Compound Name | This compound (HTL) |

| Formation | Derived from homocysteine via mischarging by aminoacyl-tRNA synthetases |

| Key Enzyme | Human serum thiolactonase (requires calcium for activity) |

| Biological Effects | Protein modification (homocysteinylation), neurotoxicity, cardiovascular implications |

| Associated Conditions | Hyperhomocysteinemia, cardiovascular diseases, neurodegenerative diseases |

Q & A

Q. What enzymatic pathways are responsible for the synthesis of homocysteine thiolactone (HTL) in mammalian cells?

HTL is synthesized via methionyl-tRNA synthetase (MetRS) during error-editing reactions. When methionine is scarce, MetRS misincorporates homocysteine into methionyl-tRNA, forming HTL through intramolecular cyclization. This pathway is conserved across bacterial and human cells . Methodology : Use isotopic labeling (e.g., S-cysteine) in cultured endothelial cells or bacterial models, followed by HPLC or mass spectrometry to track HTL synthesis. Knockdown of MetRS via siRNA can validate its role .

Q. How does HTL induce cytotoxicity in endothelial cells?

HTL triggers apoptosis via caspase-3 activation, DNA fragmentation, and oxidative stress. At 0.25–1 mM concentrations, it increases intracellular hydrogen peroxide (), leading to phosphatidylserine externalization and hypoploid DNA in HL-60 cells . Methodology : Treat HUVECs or HL-60 cells with HTL (0.25–1 mM) for 3–24 hours. Quantify viability via MTT assay and apoptosis via flow cytometry (Annexin V/PI staining). Measure using fluorescent probes like DCFH-DA .

Q. What experimental models are used to study HTL’s impact on cardiovascular systems?

Isolated rat heart perfusion models assess HTL’s effects on cardiac contractility and oxidative stress. Administer HTL (5.5–11 mM/kg) in vivo to rats to study dose-dependent seizures and vascular dysfunction . Methodology : Langendorff-perfused rat hearts treated with HTL (0.1–1 mM) can measure coronary flow and malondialdehyde (MDA) levels. In vivo models require EEG monitoring for seizure activity .

Advanced Research Questions

Q. How does HTL mediate protein homocysteinylation, and what are the analytical challenges in detecting N-Hcy-proteins?

HTL acylates lysine residues via its thioester group, forming N-Hcy-protein adducts. Detection is complicated by low abundance and instability. Methodology : Use gold nanoparticle-based colorimetric sensors or anti-N-Hcy-protein antibodies in ELISA. For quantification, employ LC-MS/MS with stable isotope-labeled standards .

Q. What radiolabeling strategies enable in vivo tracking of HTL metabolism?

C-labeled HTL is synthesized via carboxylation of α-lithiated precursors followed by acid-catalyzed lactonization. PET imaging in rodents reveals HTL’s biodistribution and conversion to homocysteine . Methodology : Synthesize D,L-[1-C]HTL (45-minute protocol, >98% radiochemical purity). Validate equilibrium constants () between HTL and homocysteine in plasma .

Q. Can HTL be utilized in sustainable polymer chemistry?

HTL’s thiolactone ring reacts with amines to generate thiols, enabling bio-based polymers. Functionalization of itaconic acid with HTL yields monomers for radical or step-growth polymerization . Methodology : Amidify itaconic acid with HTL in aqueous conditions. Characterize polymers via H NMR and GPC. Assess reactivity in Michael additions or thiol-ene click chemistry .

Q. How do clinical studies address HTL’s role in diabetic nephropathy (DN)?

Limitations include insufficient measurement of HTL in patient sera. Correlate urinary HTL (via GC-MS) with DN progression markers (e.g., albuminuria) . Methodology : Enroll cohorts with hyperhomocysteinemia. Quantify HTL using Chwatko and Jakubowski’s LC-MS protocol. Compare with paraoxonase 1 (PON1) activity to assess detoxification .

Q. What molecular mechanisms link HTL to neurodegenerative diseases?

HTL inhibits lysyl oxidase, disrupting extracellular matrix integrity, and induces tau hyperphosphorylation in Alzheimer’s models. Transgenic mice lacking PON1 show exacerbated neurotoxicity . Methodology : Treat neuronal cultures with HTL (0.5–2 mM). Assess lysyl oxidase activity via ELISA and tau pathology via Western blot (AT8 antibody). Use PON1-knockout mice for in vivo validation .

Methodological and Integrative Questions

Q. How can conflicting data on HTL’s pro-inflammatory effects be resolved?

Discrepancies arise from cell-type-specific responses. For example, HTL activates IL-8 in HUVECs but not in fibroblasts. Methodology : Perform dose-response studies (0.1–5 mM HTL) across cell lines. Use multiplex cytokine arrays and RNA-seq to identify divergent signaling pathways (e.g., NF-κB vs. Nrf2) .

Q. What transgenic models elucidate HTL’s role in atherosclerosis?

ApoE mice fed HTL (0.1% w/w diet) develop accelerated plaque formation. Endothelial-specific overexpression of PON1 reverses HTL-induced vascular damage . Methodology : Crossbreed ApoE with PON1-transgenic mice. Quantify aortic lesions via Oil Red O staining and plasma N-Hcy-proteins via LC-MS .

Q. Tables

| Key HTL Concentrations in Models |

|---|

| In vitro cytotoxicity |

| Cardiac dysfunction |

| Seizure induction |

| Analytical Techniques for HTL |

|---|

| Quantification |

| Protein adducts |

| Radiolabeling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.